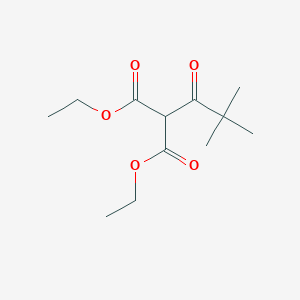
diethyl pivaloylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl pivaloylmalonate, also known as diethyl 2-(2,2-dimethylpropanoyl)propanedioate, is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 2,2-dimethylpropanoyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethyl pivaloylmalonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2,2-dimethylpropanoyl chloride. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of diethyl(2,2-dimethylpropanoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Decarboxylation Reactions
Diethyl pivaloylmalonate undergoes base-induced decarboxylation to yield ethyl pivaloylacetate (EPA), a precursor for fragrances and pharmaceuticals.
Key Reaction Parameters :
| Base | Solvent | Temperature | Time | EPA Yield | Byproducts |
|---|---|---|---|---|---|
| Sodium methoxide | Diethyl ether | 35°C | 7 hr | 83% | Ethyl pivalate (10%) |
| Sodium hydroxide | Diethyl ether | 35°C | 2 hr | 7% | Pivalic acid (58%) |
| Sodium methoxide | Cyclohexane* | 50°C | 5 hr | >70% | Di-pivaloyl derivatives |
*With 15% acetone co-solvent to suppress di-pivaloylation .
Acid-Catalyzed Hydrolysis
The ester groups hydrolyze under acidic conditions:
-
Conditions : Dilute HCl (pH < 4), aqueous/organic phase separation .
-
Outcome : Forms pivaloylacetic acid, which is isolated via solvent evaporation and distillation.
Byproduct Formation and Mitigation
Di-pivaloyl derivatives are common byproducts. Mitigation strategies include:
-
Solvent Polarity : Polar solvents (e.g., diethyl ether) reduce di-pivaloylation vs. nonpolar solvents (e.g., xylene) .
-
Co-Solvents : Acetone (15–20% w/w) suppresses di-pivaloylation in cyclohexane .
Byproduct Ratios :
| Solvent | Mono:Di-Pivaloyl Ratio |
|---|---|
| Di-sec-butyl ether | 10:1 |
| Cyclohexane + acetone | >20:1 |
Thermal Stability and Storage
Applications De Recherche Scientifique
diethyl pivaloylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl(2,2-dimethylpropanoyl)propanedioate involves its reactivity as an ester and its ability to form enolate ions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
diethyl pivaloylmalonate can be compared with other similar compounds such as:
Diethyl propanedioate (diethyl malonate): Lacks the 2,2-dimethylpropanoyl group and is used in similar synthetic applications.
Diethyl 2-(2-phenylacetyl)propanedioate: Contains a phenylacetyl group instead of the 2,2-dimethylpropanoyl group and has different reactivity and applications.
The uniqueness of diethyl(2,2-dimethylpropanoyl)propanedioate lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized synthetic applications.
Propriétés
Numéro CAS |
22524-02-3 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
diethyl 2-(2,2-dimethylpropanoyl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
OYQLPNVWHRIXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















